molecular formula C17H13ClN2O2 B021316 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether CAS No. 104971-84-8

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Número de catálogo B021316
Número CAS: 104971-84-8
Peso molecular: 312.7 g/mol
Clave InChI: LQCPCANQXBDSND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether, also known as CIBO, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression.

Mecanismo De Acción

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a selective inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, resulting in the inhibition of gene expression. This mechanism of action makes 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether a promising therapeutic agent for diseases that involve dysregulated gene expression.
Biochemical and Physiological Effects:
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have potent anti-inflammatory and anti-tumor effects in animal models. It has also been shown to modulate the immune response in autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been shown to have some off-target effects, including inhibition of other bromodomain-containing proteins, which could limit its therapeutic potential.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has several advantages for lab experiments, including its potency and selectivity for BET proteins, its favorable pharmacokinetic profile, and its ability to inhibit gene expression. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether also has some limitations, including its complex synthesis method and its off-target effects on other bromodomain-containing proteins.

Direcciones Futuras

There are several future directions for the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to develop more potent and selective inhibitors of BET proteins that have fewer off-target effects. Additionally, research could focus on understanding the mechanisms of resistance to 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether and developing strategies to overcome it. Overall, the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has the potential to lead to the development of novel therapeutic agents for various diseases.

Métodos De Síntesis

The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether involves several chemical reactions, including the condensation of 2-chloro-5-nitrophenol and 8-chloro-4H-imidazo[2,1-c][1,4]benzoxazine, followed by reduction and etherification. The final product is obtained by purification through column chromatography. The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been studied for its potential role in regulating the immune response in autoimmune disorders.

Propiedades

Número CAS

104971-84-8

Nombre del producto

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Fórmula molecular

C17H13ClN2O2

Peso molecular

312.7 g/mol

Nombre IUPAC

8-chloro-2-(4-methoxyphenyl)-4H-imidazo[2,1-c][1,4]benzoxazine

InChI

InChI=1S/C17H13ClN2O2/c1-21-13-5-2-11(3-6-13)14-9-20-15-8-12(18)4-7-16(15)22-10-17(20)19-14/h2-9H,10H2,1H3

Clave InChI

LQCPCANQXBDSND-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

SMILES canónico

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

Sinónimos

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.